1-Pentanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-
Description
The compound 1-Pentanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]- features a benzimidazole core substituted at the 5-position with a phenyl group bearing an imidazole ring. The 1-pentanone moiety is attached to the benzimidazole nitrogen, introducing a ketone functional group. This structure combines aromatic heterocycles (benzimidazole and imidazole) with a flexible aliphatic ketone chain, which may influence its physicochemical properties and biological interactions. The benzimidazole scaffold is well-documented for its pharmacological relevance, particularly in antiviral and anticancer applications, while imidazole derivatives are known for metal coordination and enzyme inhibition .
Properties
CAS No. |
824395-30-4 |
|---|---|
Molecular Formula |
C21H20N4O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]pentan-1-one |
InChI |
InChI=1S/C21H20N4O/c1-2-3-8-19(26)14-9-10-17-18(13-14)25-21(24-17)16-7-5-4-6-15(16)20-22-11-12-23-20/h4-7,9-13H,2-3,8H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
NVDMJCCLJCLXGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=CN4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)pentan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Formation of the benzimidazole ring: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling of the imidazole and benzimidazole rings: This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Addition of the pentanone side chain: This can be done through a Friedel-Crafts acylation reaction using pentanoyl chloride and an aluminum chloride catalyst.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or benzimidazole rings, often using reagents like alkyl halides or sulfonates.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Catalysts: Aluminum chloride, triethylamine.
Major products formed from these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where imidazole and benzimidazole derivatives have shown efficacy.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)pentan-1-one involves its interaction with various molecular targets and pathways. The imidazole and benzimidazole rings can bind to enzymes or receptors, inhibiting or activating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- The aliphatic chain length (pentyl) matches the target compound but differs in terminal functionality . Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate (): Contains an ester group instead of a ketone, altering polarity and hydrolysis susceptibility.
Imidazole-Benzimidazole Hybrids :
- 2-(2-(Trifluoromethyl)phenylethenyl)-1H-benzimidazole Derivatives (): Features a trifluoromethyl group and ethenyl linker, increasing hydrophobicity and steric bulk compared to the target compound’s phenyl-imidazole substituent .
- 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine (): Integrates a triazole ring, which enhances π-π stacking and metal coordination capabilities. The absence of a ketone reduces redox activity .
Functional Group Variations
- Ketone vs. Amide/Esther: The target compound’s pentanone group (C=O) contrasts with amide (e.g., 9a–9e in ) and ester (e.g., ) functionalities.
- Aromatic Substituents :
Halogenated analogs (e.g., 9c with bromophenyl in ) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*LogP values estimated using fragment-based methods.
Biological Activity
1-Pentanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]- is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial properties.
Chemical Structure
The compound features a complex structure that includes:
- A pentanone chain
- An imidazole ring
- A benzimidazole moiety
This unique combination may contribute to its biological efficacy.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds, particularly those containing benzimidazole and imidazole derivatives. These compounds have demonstrated:
- Inhibition of Cancer Cell Proliferation : Compounds similar to 1-pentanone exhibited significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays .
- Selectivity and Toxicity : While these compounds showed promising antitumor activity, they also affected normal lung fibroblast cells (MRC-5), indicating a need for further structural optimization to enhance selectivity and reduce toxicity .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated using standard methods against various pathogens:
- Bacterial Activity : Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed moderate antibacterial activity, with some derivatives showing more pronounced effects than others .
- Eukaryotic Model Testing : The yeast Saccharomyces cerevisiae was also included in the testing, providing insights into the compound's effects on eukaryotic cells.
Study on Benzimidazole Derivatives
A study focused on the synthesis and biological evaluation of benzimidazole derivatives revealed that certain modifications could enhance their antitumor and antimicrobial activities. For instance, compounds with nitro or chloro substitutions showed improved efficacy against specific cancer cell lines while maintaining moderate toxicity towards healthy cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicated that the presence of specific functional groups significantly influences the biological activity of these compounds. The imidazole and benzimidazole rings are crucial for binding interactions with cellular targets, potentially affecting DNA and protein interactions involved in tumor growth and microbial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
